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Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATX-002 is a proprietary ionizable cationic lipid that has demonstrated significant potential as a

key component of lipid nanoparticle (LNP) formulations for the delivery of RNA-based

therapeutics, such as siRNA and mRNA.[1] Its unique chemical structure allows for efficient

encapsulation of nucleic acid payloads and facilitates their delivery into target cells. This

technical guide provides a comprehensive overview of the chemical synthesis pathway for

ATX-002, including detailed experimental protocols for each key step, quantitative data

summaries, and visualizations of the synthetic workflow. The information presented herein is

intended to serve as a valuable resource for researchers and professionals engaged in the

development of advanced drug delivery systems.

The molecular structure of ATX-002 is di((Z)-non-2-en-1-yl) 8,8'-((((2-

(dimethylamino)ethyl)thio)carbonyl)azanediyl)dioctanoate, with the chemical formula

C39H72N2O5S and a molecular weight of 681.07 g/mol .

ATX-002 Chemical Synthesis Pathway Overview
The synthesis of ATX-002 can be conceptually divided into three main stages:

Preparation of the Alkyl Halide Intermediate: Synthesis of methyl 8-bromooctanoate.
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Synthesis of the Secondary Amine Core: Preparation of the key intermediate, di((Z)-non-2-

en-1-yl) 8,8'-(azanediyl)dioctanoate.

Final Assembly and Functionalization: Coupling of the secondary amine core with the

headgroup precursor to yield ATX-002.

Below is a detailed description of each stage, including step-by-step experimental protocols.

Stage 1: Synthesis of Methyl 8-bromooctanoate
The first stage involves the synthesis of the key alkylating agent, methyl 8-bromooctanoate,

through the esterification of 8-bromooctanoic acid.

Experimental Protocol: Fischer Esterification of 8-
bromooctanoic acid
Materials:

8-bromooctanoic acid

Methanol (MeOH)

Sulfuric acid (H₂SO₄), concentrated

Diethyl ether

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:[2]

To a solution of 8-bromooctanoic acid (1.0 eq) in methanol (approximately 5 mL per gram of

acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and remove the methanol under

reduced pressure.

Dissolve the oily residue in diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield methyl 8-bromooctanoate as a colorless oil.

Parameter Value Reference

Starting Material 8-bromooctanoic acid [2]

Reagents Methanol, Sulfuric acid [2]

Reaction Time 5 hours at reflux [2]

Typical Yield >95% [2]

Purification Liquid-liquid extraction [2]

Stage 2: Synthesis of di((Z)-non-2-en-1-yl) 8,8'-
(azanediyl)dioctanoate
This stage involves a two-step process to synthesize the core secondary amine intermediate.

Step 2a: Synthesis of Dimethyl 8,8'-
(azanediyl)dioctanoate
This step involves the N-alkylation of a primary amine with two equivalents of methyl 8-

bromooctanoate. A plausible approach is the reaction of benzylamine with methyl 8-

bromooctanoate followed by debenzylation.

Experimental Protocol (Representative):[3]
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Materials:

Benzylamine

Methyl 8-bromooctanoate

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Ethyl acetate

10% Palladium on carbon (Pd/C)

Ethanol

Procedure:[3]

To a solution of benzylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium

carbonate (3.0 eq).

Add methyl 8-bromooctanoate (2.2 eq) dropwise to the suspension.

Heat the reaction mixture to 80 °C and stir for 36 hours.

Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the solution and purify the residue by silica gel column chromatography to

obtain dimethyl 8,8'-(benzylimino)dioctanoate.

Dissolve the product in ethanol and add 10% Pd/C.

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 2 hours at room

temperature.
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Filter the reaction mixture through celite and concentrate the filtrate to yield dimethyl 8,8'-

(azanediyl)dioctanoate.

Parameter Value Reference

Starting Materials
Benzylamine, Methyl 8-

bromooctanoate
[3]

Reagents K₂CO₃, DMF, Pd/C, H₂ [3]

Reaction Time
36 hours (alkylation), 2 hours

(hydrogenation)
[3]

Typical Yield ~80% (alkylation) [3]

Purification
Column chromatography,

Filtration
[3]

Step 2b: N-Alkylation with (Z)-non-2-en-1-yl bromide
The secondary amine is then alkylated with a suitable (Z)-non-2-en-1-yl electrophile.

Experimental Protocol (Proposed):

Materials:

Dimethyl 8,8'-(azanediyl)dioctanoate

(Z)-non-2-en-1-yl bromide (prepared from (Z)-non-2-en-1-ol)

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile, anhydrous

Procedure:

To a solution of dimethyl 8,8'-(azanediyl)dioctanoate (1.0 eq) in anhydrous acetonitrile, add

anhydrous potassium carbonate (3.0 eq).

Add (Z)-non-2-en-1-yl bromide (2.5 eq) to the suspension.
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Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by

TLC).

Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

Purify the residue by silica gel column chromatography to obtain di((Z)-non-2-en-1-yl) 8,8'-

(azanediyl)dioctanoate.

Parameter Value Reference

Starting Materials

Dimethyl 8,8'-

(azanediyl)dioctanoate, (Z)-

non-2-en-1-yl bromide

N/A (Proposed)

Reagents K₂CO₃, Acetonitrile N/A (Proposed)

Reaction Time Varies (monitor by TLC) N/A (Proposed)

Typical Yield N/A (Proposed) N/A (Proposed)

Purification Column chromatography N/A (Proposed)

Stage 3: Final Synthesis of ATX-002
The final stage involves the coupling of the secondary amine intermediate with a functionalized

headgroup precursor, followed by a deprotection step.

Experimental Protocol: (Based on patent description WO2015074085A1)

Materials:

di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate

Boc-protected 2-(dimethylamino)ethanethiol derivative (e.g., S-(2-(dimethylamino)ethyl)

carbonothioate with a suitable leaving group)

Coupling agent (e.g., DCC, EDC/HOBt)

Anhydrous dichloromethane (DCM)
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Trifluoroacetic acid (TFA)

Procedure:

Dissolve di((Z)-non-2-en-1-yl) 8,8'-(azanediyl)dioctanoate (1.0 eq) and the Boc-protected 2-

(dimethylamino)ethanethiol derivative in anhydrous DCM.

Add a suitable coupling agent and stir the reaction at room temperature until completion.

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by silica gel column chromatography to obtain the Boc-protected

ATX-002 precursor.

Dissolve the purified precursor in dry DCM and cool to 0 °C.

Add trifluoroacetic acid (TFA) dropwise and allow the reaction to warm to room temperature.

Monitor the deprotection by TLC.

Upon completion, carefully neutralize the reaction with a saturated sodium bicarbonate

solution.

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield ATX-002.
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Parameter Value Reference

Starting Materials

di((Z)-non-2-en-1-yl) 8,8'-

(azanediyl)dioctanoate, Boc-

protected headgroup

(WO2015074085A1)

Reagents Coupling agent, DCM, TFA (WO2015074085A1)

Reaction Time Varies (monitor by TLC) (WO2015074085A1)

Typical Yield 68% (for the deprotection step) (WO2015074085A1)

Purification
Column chromatography,

Extraction
(WO2015074085A1)

Visualizations
ATX-002 Synthesis Workflow
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Stage 1: Alkyl Halide Synthesis

Stage 2: Secondary Amine Core Synthesis

Stage 3: Final Assembly

8-bromooctanoic acid
Methyl 8-bromooctanoate

  MeOH, H₂SO₄

(Esterification)

Dimethyl 8,8'-(azanediyl)dioctanoate

Benzylamine

  1. K₂CO₃, DMF
2. H₂, Pd/C di((Z)-non-2-en-1-yl)

8,8'-(azanediyl)dioctanoate

  K₂CO₃, MeCN
(N-Alkylation)

Boc-ATX-002

  Coupling Agent, DCM

(Z)-non-2-en-1-yl bromide

Boc-protected
2-(dimethylamino)ethanethiol

derivative
ATX-002

  TFA, DCM
(Deprotection)
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Caption: Overall synthetic workflow for ATX-002.

Logic of ATX-002 Synthesis
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Commercially Available
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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